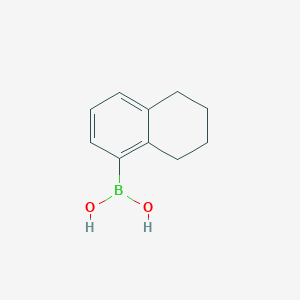

5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6,7,8-tetrahydronaphthalen-1-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7,12-13H,1-2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWLFSUJMPKCKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2CCCCC2=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629658 | |

| Record name | 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371765-41-2 | |

| Record name | 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5,6,7,8-Tetrahydronaphthalen-1-ylboronic Acid: A Technical Guide for Drug Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid is a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its rigid, partially saturated bicyclic structure is a key pharmacophore in various biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, safety and handling protocols, and its primary application in palladium-catalyzed cross-coupling reactions. Detailed experimental methodologies for its synthesis and a representative Suzuki-Miyaura coupling reaction are presented to assist researchers in its practical application.

Core Properties and Identification

This compound is a solid organic compound that serves as a key intermediate in the synthesis of more complex molecules. Its structure features a boronic acid group attached to a tetrahydronaphthalene scaffold.

| Property | Data | Reference |

| CAS Number | 371765-41-2 | |

| Molecular Formula | C₁₀H₁₃BO₂ | |

| Molecular Weight | 176.02 g/mol | |

| Physical Form | Solid | |

| SMILES String | OB(O)C1=C(CCCC2)C2=CC=C1 | |

| InChI Key | JJWLFSUJMPKCKA-UHFFFAOYSA-N |

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The following table summarizes its known hazards and recommended handling procedures.

| Hazard Category | GHS Hazard Statements (H-phrases) | Precautionary Statements (P-phrases) | Storage and Handling Recommendations |

| Health Hazards | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Use in a well-ventilated area. Avoid dust formation. Ensure eyewash stations and safety showers are accessible. |

| Storage | Not specified | P403+P233: Store in a well-ventilated place. Keep container tightly closed. | Store in a dry, cool, and well-ventilated area. Keep the container tightly sealed. Some suppliers recommend storage at room temperature, while the more stable pinacol ester derivative is often stored at 2-8°C under an inert atmosphere.[1] |

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between the tetrahydronaphthalene moiety and various aryl, vinyl, or alkyl halides or triflates.[2][3][4] This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids.[2][3]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

-

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) intermediate.[2][3]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid (or its boronate ester) is transferred to the palladium(II) center, displacing the halide.[2]

-

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2][3]

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Synthesis of this compound Pinacol Ester

Boronic acids can be challenging to handle and purify due to their tendency to form anhydrides.[1] Therefore, they are often converted to more stable boronic esters, such as the pinacol ester, which also exhibits improved solubility in organic solvents.[1] The following is a general procedure for the synthesis of an aryl boronic acid pinacol ester from the corresponding boronic acid.

Reaction Scheme:

Ar¹-X + Ar²-B(OH)₂ --(Pd Catalyst, Base, Solvent, Heat)--> Ar¹-Ar²

Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a versatile and important reagent for the synthesis of complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, making it a valuable tool for drug discovery and materials science. Adherence to proper safety and handling procedures is crucial for its safe and effective use in the laboratory. The experimental protocols provided herein serve as a guide for researchers to incorporate this valuable building block into their synthetic strategies.

References

An In-depth Technical Guide to 5,6,7,8-Tetrahydronaphthalen-1-ylboronic Acid for Researchers and Drug Development Professionals

An essential building block in modern synthetic chemistry, 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid is a versatile reagent widely employed in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its physicochemical characteristics, synthesis, and applications, with a focus on its role in drug discovery and development.

Core Physicochemical Characteristics

This compound is a solid at room temperature, valued for its stability and utility in a range of chemical transformations.[1] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| CAS Number | 371765-41-2 | [1] |

| Molecular Formula | C₁₀H₁₃BO₂ | [1] |

| Molecular Weight | 176.02 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Storage | Room temperature, sealed in a dry environment | [2] |

Synthesis and Purification

The synthesis of this compound typically involves the borylation of a corresponding aryl halide or triflate. A general synthetic approach is the Miyaura borylation, which utilizes a palladium catalyst to couple an aryl halide with a diboron reagent.[3]

A plausible synthetic route, based on established methodologies for arylboronic acids, is outlined below. It is important to note that specific reaction conditions may require optimization.

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: General Miyaura Borylation

-

Reaction Setup: To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-5,6,7,8-tetrahydronaphthalene (1 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%), and a base, typically potassium acetate (KOAc) (3 equivalents).

-

Solvent Addition: Add a suitable anhydrous solvent, such as dioxane or toluene.

-

Reaction Execution: Heat the mixture to a temperature between 80-100 °C and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After cooling to room temperature, the reaction mixture is typically filtered, and the solvent is removed under reduced pressure. The resulting crude pinacol ester is then subjected to acidic hydrolysis (e.g., with aqueous HCl) to yield the boronic acid.

-

Purification: The crude boronic acid is purified by extraction with an organic solvent, followed by column chromatography on silica gel.

Key Applications in Drug Discovery and Development

The primary utility of this compound in pharmaceutical and agrochemical development lies in its application as a building block in Suzuki-Miyaura cross-coupling reactions.[2] This powerful carbon-carbon bond-forming reaction enables the synthesis of a wide array of biaryl and related structures, which are common motifs in biologically active molecules.

Caption: The central role of this compound in Suzuki-Miyaura coupling.

Experimental Protocol: General Suzuki-Miyaura Cross-Coupling

A general procedure for a Suzuki-Miyaura coupling reaction is as follows:

-

Reactant Preparation: In a reaction vessel, combine this compound (1-1.5 equivalents), the desired aryl or heteroaryl halide (1 equivalent), and a suitable base such as potassium carbonate or cesium carbonate (2-3 equivalents).

-

Solvent and Catalyst Addition: Add a solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Degas the mixture thoroughly before adding a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%).

-

Reaction Progression: Heat the reaction mixture, typically between 80-120 °C, and monitor its progress by TLC or LC-MS.

-

Product Isolation: Upon completion, cool the reaction, and perform an aqueous work-up. Extract the product with an appropriate organic solvent.

-

Purification: The crude product is then purified, commonly by flash column chromatography, to yield the desired coupled product.[4]

While direct involvement of this compound in specific signaling pathways has not been explicitly documented, the tetralin scaffold it provides is a key component in a variety of biologically active compounds. Boronic acids, in general, are of growing interest in medicinal chemistry due to their unique ability to form reversible covalent bonds with biological targets, such as the active sites of enzymes.[5][6]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a suite of standard analytical techniques.

Caption: A typical analytical workflow for the characterization of this compound.

General Analytical Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework of the molecule. ¹¹B NMR is particularly useful for characterizing the boronic acid moiety.

-

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique confirms the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These chromatographic methods are employed to determine the purity of the compound.

References

- 1. This compound 371765-41-2 [sigmaaldrich.com]

- 2. This compound [myskinrecipes.com]

- 3. youtube.com [youtube.com]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]

Synthesis of 5,6,7,8-Tetrahydronaphthalen-1-ylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5,6,7,8-tetrahydronaphthalen-1-ylboronic acid, a valuable building block in medicinal chemistry and materials science. This document provides two primary synthetic routes from 5-bromo-1,2,3,4-tetrahydronaphthalene, complete with detailed experimental protocols, quantitative data, and safety information. The synthesis relies on the formation of an organometallic intermediate, followed by quenching with a borate ester and subsequent hydrolysis.

Core Compounds and Properties

A summary of the key chemical entities involved in the synthesis is provided below.

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Form |

| 5-Bromo-1,2,3,4-tetrahydronaphthalene | 5-Bromo-1,2,3,4-tetrahydronaphthalene | C₁₀H₁₁Br | 211.10 | 6134-55-0 | Solid |

| This compound | (5,6,7,8-Tetrahydronaphthalen-1-yl)boronic acid | C₁₀H₁₃BO₂ | 176.02 | 371765-41-2 | Solid |

| n-Butyllithium | Butyllithium | C₄H₉Li | 64.06 | 109-72-8 | Liquid |

| Triisopropyl borate | Triisopropyl borate | C₉H₂₁BO₃ | 188.08 | 5419-55-6 | Liquid |

| Magnesium Turnings | Magnesium | Mg | 24.31 | 7439-95-4 | Solid |

Synthetic Pathways

Two common and effective methods for the synthesis of this compound are presented: the Grignard reaction route and the organolithium route via halogen-lithium exchange.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of this compound.

Protocol 1: Synthesis via Grignard Reaction

This method involves the formation of a Grignard reagent from 5-bromo-1,2,3,4-tetrahydronaphthalene, followed by borylation.

Materials:

-

5-Bromo-1,2,3,4-tetrahydronaphthalene (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Iodine (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate (1.5 eq)

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation:

-

Under an inert atmosphere (e.g., nitrogen or argon), charge a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer with magnesium turnings (1.2 eq) and a crystal of iodine.

-

Add a small amount of a solution of 5-bromo-1,2,3,4-tetrahydronaphthalene (1.0 eq) in anhydrous THF to the magnesium to initiate the reaction. Initiation is indicated by a gentle reflux and the disappearance of the iodine color.

-

Add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the reaction mixture containing the Grignard reagent to -78 °C using a dry ice/acetone bath.

-

Add a solution of triisopropyl borate (1.5 eq) in anhydrous THF dropwise to the cold Grignard solution over 30 minutes, ensuring the internal temperature remains below -60 °C.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight with continuous stirring.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench by adding 2 M aqueous HCl to hydrolyze the boronate ester, adjusting the pH to approximately 2.

-

Transfer the biphasic mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a solid.

-

| Reactant/Product | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Volume/Mass |

| 5-Bromo-1,2,3,4-tetrahydronaphthalene | 211.10 | 10.0 | 1.0 | 2.11 g |

| Magnesium Turnings | 24.31 | 12.0 | 1.2 | 0.29 g |

| Triisopropyl borate | 188.08 | 15.0 | 1.5 | 2.82 g |

| This compound | 176.02 | - | - | (Expected) |

| Representative Yield | ~70-85% |

Protocol 2: Synthesis via Lithium-Halogen Exchange

This alternative route utilizes n-butyllithium for a rapid halogen-metal exchange at low temperatures.

Materials:

-

5-Bromo-1,2,3,4-tetrahydronaphthalene (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (1.1 eq, solution in hexanes)

-

Triisopropyl borate (1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Lithium-Halogen Exchange:

-

Under an inert atmosphere, dissolve 5-bromo-1,2,3,4-tetrahydronaphthalene (1.0 eq) in anhydrous THF in a flame-dried flask.

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

-

Borylation:

-

To the aryllithium solution, add triisopropyl borate (1.2 eq) dropwise at -78 °C.

-

Stir the reaction mixture at this temperature for 2 hours and then allow it to warm to room temperature.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired boronic acid.

-

| Reactant/Product | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Volume/Mass |

| 5-Bromo-1,2,3,4-tetrahydronaphthalene | 211.10 | 10.0 | 1.0 | 2.11 g |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11.0 | 1.1 | 4.4 mL |

| Triisopropyl borate | 188.08 | 12.0 | 1.2 | 2.26 g |

| This compound | 176.02 | - | - | (Expected) |

| Representative Yield | ~75-90% |

Experimental Workflow

A general workflow for the synthesis, work-up, and purification is depicted below.

Analytical Data

The following table summarizes the expected analytical data for the starting material and the final product.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 5-Bromo-1,2,3,4-tetrahydronaphthalene | 7.20-7.00 (m, 3H, Ar-H), 2.80 (t, 2H, CH₂), 2.70 (t, 2H, CH₂), 1.90-1.80 (m, 4H, CH₂CH₂) | 140.1, 137.5, 130.2, 128.0, 126.5, 125.8, 30.2, 29.8, 23.1, 22.8 |

| This compound | 8.00 (br s, 2H, B(OH)₂), 7.50-7.20 (m, 3H, Ar-H), 2.85 (t, 2H, CH₂), 2.75 (t, 2H, CH₂), 1.90-1.80 (m, 4H, CH₂CH₂) | Predicted: ~142 (C-B), 140-125 (Ar-C), ~30 (Ar-CH₂), ~23 (CH₂) |

Safety Information

5-Bromo-1,2,3,4-tetrahydronaphthalene:

-

Hazards: Harmful if swallowed. Causes serious eye irritation. Very toxic to aquatic life with long lasting effects.[1]

-

Precautions: Wear protective gloves, eye protection, and face protection. Avoid release to the environment.[2]

n-Butyllithium:

-

Hazards: Pyrophoric liquid; catches fire spontaneously if exposed to air.[3] Reacts violently with water. Causes severe skin burns and eye damage.

-

Precautions: Handle under an inert atmosphere. Wear fire-retardant clothing and appropriate personal protective equipment. Keep away from water and sources of ignition.[4][5]

Triisopropyl borate:

-

Hazards: Highly flammable liquid and vapor. Causes eye irritation.[6]

-

Precautions: Keep away from heat, sparks, and open flames.[7][8] Use in a well-ventilated area. Wear protective gloves and eye protection.[6]

General Laboratory Safety:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Anhydrous conditions are critical for the success of these reactions. All glassware should be flame-dried or oven-dried before use, and anhydrous solvents must be used.

-

Appropriate personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The synthesis of this compound is readily achievable from 5-bromo-1,2,3,4-tetrahydronaphthalene through well-established organometallic methodologies. Both the Grignard and organolithium routes offer high-yielding pathways to this valuable synthetic intermediate. Careful attention to anhydrous and inert atmosphere techniques is paramount for the successful execution of these protocols. The provided guide offers a comprehensive overview for researchers to safely and effectively produce this compound for applications in drug discovery and materials science.

References

- 1. 5-Bromo-1,2,3,4-tetrahydronaphthalene | C10H11Br | CID 98891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-bromo-1,2,3,4-tetrahydro-naphthalene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. enhs.uark.edu [enhs.uark.edu]

- 5. chemicalbook.com [chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5,6,7,8-Tetrahydronaphthalen-1-ylboronic Acid for Researchers and Drug Development Professionals

Introduction: 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid is a synthetic building block of significant interest in medicinal chemistry and materials science. Its partially saturated bicyclic structure, combining both aromatic and aliphatic features, makes it a valuable scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and applications, with a focus on its utility in drug discovery.

Molecular Structure and Formula

This compound, also known as tetralin-1-boronic acid, is an organoboron compound. The boronic acid functional group is attached to the aromatic ring of a tetralin moiety.

Molecular Formula: C₁₀H₁₃BO₂[1]

Structure:

-

SMILES: B(C1=C2CCCCC2=CC=C1)(O)O[1]

-

InChI: InChI=1S/C10H13BO2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7,12-13H,1-2,4,6H2[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. It is important to note that while some experimental data is available from commercial suppliers, detailed spectroscopic and physical characterization in peer-reviewed literature is limited. The data presented here is a compilation from available sources and predicted values.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 176.02 g/mol | Commercial Supplier |

| CAS Number | 371765-41-2 | Commercial Supplier |

| Appearance | Solid | Commercial Supplier |

| Purity | Typically ≥95% | Commercial Supplier |

| Storage | Room temperature, sealed in dry conditions | Commercial Supplier |

| XlogP (predicted) | 2.3 | PubChem[1] |

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 177.10814 |

| [M+Na]⁺ | 199.09008 |

| [M-H]⁻ | 175.09358 |

| [M]⁺ | 176.10031 |

| Data sourced from PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of aryl boronic acids, including this compound, is most commonly achieved through the reaction of an organometallic intermediate with a trialkyl borate, followed by acidic hydrolysis. Below is a generalized experimental protocol based on standard procedures for aryl boronic acid synthesis.

General Synthesis Protocol: Lithiation-Borylation of 1-Bromotetralin

This protocol describes a common method for the synthesis of arylboronic acids from the corresponding aryl halide.

Materials:

-

1-Bromo-5,6,7,8-tetrahydronaphthalene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Organolithium Reagent:

-

To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add 1-bromo-5,6,7,8-tetrahydronaphthalene dissolved in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise to the stirred solution. The reaction is typically monitored by TLC or GC-MS to ensure complete consumption of the starting material.

-

-

Borylation Reaction:

-

While maintaining the temperature at -78 °C, add triisopropyl borate dropwise to the freshly prepared organolithium solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic.

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization or column chromatography on silica gel.

-

Applications in Drug Discovery and Development

Aryl boronic acids are indispensable tools in modern drug discovery, primarily serving as key coupling partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures from readily available building blocks.

This compound is utilized to introduce the tetralin scaffold into target molecules. This moiety can impart desirable pharmacokinetic properties, such as improved solubility and metabolic stability, and can serve as a rigid core to orient pharmacophoric groups for optimal interaction with biological targets.

Application in the Synthesis of Bioactive Molecules:

While specific, named drug candidates synthesized using this exact boronic acid are not prominently featured in publicly accessible literature, it is a valuable building block for creating libraries of compounds for screening against various biological targets, such as kinases, proteases, and G-protein coupled receptors. The general utility is in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in many drug classes.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the coupling of this compound with an aryl or heteroaryl halide.

Materials:

-

Aryl or heteroaryl halide (e.g., a bromopyridine derivative)

-

This compound (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)

Procedure:

-

Reaction Setup:

-

To a reaction vessel, add the aryl halide, this compound, and the base.

-

Evacuate and backfill the vessel with an inert gas (argon or nitrogen) several times.

-

Add the solvent and degas the mixture by bubbling with the inert gas for 10-15 minutes.

-

Add the palladium catalyst to the mixture under the inert atmosphere.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the straightforward incorporation of the tetralin scaffold into a wide range of molecular structures. While detailed characterization data in the public domain is sparse, the general synthetic routes and reaction protocols are well-established. For researchers and drug development professionals, this compound represents a key tool for the generation of novel chemical entities with potential therapeutic applications. Further research into its applications is likely to yield new discoveries in various areas of medicinal chemistry.

References

An In-depth Technical Guide to the Spectral Data of 5,6,7,8-Tetrahydronaphthalen-1-ylboronic Acid

Abstract: This technical guide provides a comprehensive overview of the expected spectral data for 5,6,7,8-tetrahydronaphthalen-1-ylboronic acid (C₁₀H₁₃BO₂; Molecular Weight: 176.02 g/mol ). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is an organoboron compound featuring a tetralin framework. This class of compounds serves as a crucial building block in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, for the formation of carbon-carbon bonds.[1] Accurate characterization using modern spectroscopic techniques is paramount for confirming its identity, purity, and stability. This guide outlines the expected spectral characteristics and provides standardized protocols for their acquisition.

Predicted Spectral Data

The following sections summarize the predicted spectral data for this compound. These predictions are derived from standard correlation tables and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Arylboronic acids are known to form cyclic, trimeric anhydrides (boroxines) upon dehydration, which can lead to complex or broadened NMR spectra.[2] Sample preparation, particularly the choice of solvent, is critical. Solvents like d₄-methanol or D₂O can break up these oligomers and provide sharper, more intelligible spectra by exchanging with the B-OH protons.[2]

2.1.1 ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons of the tetralin core.

| Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.8 | Doublet | 1H | Ar-H (ortho to -B(OH)₂) |

| ~7.0 - 7.2 | Multiplet | 2H | Ar-H |

| ~4.5 - 6.0 (very broad) | Singlet | 2H | B(OH)₂ |

| ~2.8 - 3.0 | Triplet | 2H | Ar-CH₂- |

| ~2.6 - 2.8 | Triplet | 2H | Ar-CH₂- |

| ~1.7 - 1.9 | Multiplet | 4H | -CH₂-CH₂- |

Note: The chemical shift of the B(OH)₂ protons is highly variable, dependent on solvent, concentration, and water content, and may exchange with residual protons in the solvent, leading to its disappearance.[2]

2.1.2 ¹³C NMR Spectroscopy

| Predicted Chemical Shift (δ) (ppm) | Assignment |

| ~140 - 145 | Ar-C |

| ~135 - 140 | Ar-C |

| ~130 - 135 | Ar-C |

| ~125 - 130 | Ar-C |

| ~120 - 125 | Ar-C |

| Not Observed or Broad | C-B(OH)₂ |

| ~28 - 32 | Ar-CH₂- |

| ~28 - 32 | Ar-CH₂- |

| ~22 - 25 | -CH₂-CH₂- |

| ~22 - 25 | -CH₂-CH₂- |

Note: The carbon atom directly attached to the boron (ipso-carbon) often appears as a very broad signal or may not be observed at all due to quadrupolar relaxation induced by the boron nucleus.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For a solid sample, the spectrum is typically acquired from a thin film or a KBr pellet.

| Frequency Range (cm⁻¹) | Intensity | Vibration |

| 3200 - 3600 | Strong, Broad | O-H Stretch (from B(OH)₂ and absorbed H₂O) |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 2850 - 3000 | Medium | Aliphatic C-H Stretch |

| 1600 - 1585 | Medium-Strong | Aromatic C=C Stretch |

| 1500 - 1400 | Medium-Strong | Aromatic C=C Stretch |

| 1310 - 1380 | Strong | B-O Stretch |

| 1000 - 1100 | Medium | B-C Stretch |

| 675 - 900 | Strong | Aromatic C-H Bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry of boronic acids can be complicated by their tendency to dehydrate and form boroxines.[3] Electrospray Ionization (ESI) is a common technique used for their analysis.[4][5]

| m/z Value | Ion Type | Notes |

| 176.10 | [M]⁺ | Molecular Ion |

| 177.11 | [M+H]⁺ | Protonated Molecular Ion |

| 199.09 | [M+Na]⁺ | Sodium Adduct |

| 175.09 | [M-H]⁻ | Deprotonated Molecular Ion |

| 158.09 | [M-H₂O]⁺ | Dehydration Product |

Note: The presence of boron's natural isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%), will result in a characteristic isotopic pattern for boron-containing fragments.[3]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for solid arylboronic acids like this compound.

NMR Data Acquisition

-

Sample Preparation:

-

Weigh 5-10 mg of the boronic acid into a clean, dry 5 mm NMR tube.[6]

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆, or CDCl₃). For boronic acids, Methanol-d₄ is often preferred to break up oligomers.[2]

-

Cap the tube and vortex or sonicate gently until the solid is fully dissolved. The solution must be clear and free of particulate matter.[7]

-

If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a new, clean NMR tube.[7]

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 101 MHz (for a 400 MHz ¹H instrument).

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, depending on concentration and solubility.

-

IR Data Acquisition (Thin Solid Film Method)

-

Sample Preparation:

-

Place a small amount (~10-20 mg) of the solid sample into a small vial.

-

Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid completely.[8]

-

Using a pipette, place one or two drops of the resulting solution onto the surface of a single, clean salt plate (e.g., NaCl or KBr).[8]

-

Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid sample on the plate.[8]

-

-

Instrument Parameters (FT-IR):

-

Mode: Transmittance or Absorbance.

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Procedure: First, run a background scan with a clean, empty sample holder. Then, place the salt plate with the sample film into the holder and acquire the sample spectrum. The instrument software will automatically ratio the sample scan to the background scan.[9]

-

Mass Spectrometry Data Acquisition (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, typically methanol or acetonitrile, often with a small percentage of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.[10]

-

Ensure the sample is fully dissolved.

-

-

Instrument Parameters (ESI-MS):

-

Ionization Mode: ESI, Positive and/or Negative.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Capillary Voltage: 3-5 kV.

-

Source Temperature: 100-150 °C.

-

Mass Range: Scan a range appropriate for the expected ions (e.g., m/z 50-500).

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound.

Caption: General workflow for spectroscopic characterization.

References

- 1. teachersinstitute.yale.edu [teachersinstitute.yale.edu]

- 2. reddit.com [reddit.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. How to make an NMR sample [chem.ch.huji.ac.il]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. mmrc.caltech.edu [mmrc.caltech.edu]

- 10. researchgate.net [researchgate.net]

A Technical Guide to 5,6,7,8-Tetrahydronaphthalen-1-ylboronic Acid for Researchers and Drug Development Professionals

An In-depth Examination of a Versatile Building Block in Medicinal Chemistry

For researchers, scientists, and professionals in drug development, 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid stands as a crucial building block in the synthesis of complex organic molecules. Its utility, particularly in the construction of biaryl structures through Suzuki-Miyaura cross-coupling reactions, makes it a valuable reagent in the quest for novel therapeutics. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and applications, with a focus on data-driven insights and detailed experimental methodologies.

Commercial Availability and Physicochemical Properties

This compound is readily available from several commercial chemical suppliers. The table below summarizes key quantitative data for this compound, facilitating comparison for procurement and experimental design.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃BO₂ | [1] |

| Molecular Weight | 176.02 g/mol | [1] |

| CAS Number | 371765-41-2 | [1] |

| Appearance | Solid | [1] |

| Storage Temperature | Room temperature | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves a Grignard reaction starting from the corresponding aryl halide, 1-bromo-5,6,7,8-tetrahydronaphthalene. This method is a standard and effective way to introduce the boronic acid functionality onto the tetralin scaffold.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines the general steps for the synthesis of this compound.

Materials:

-

1-bromo-5,6,7,8-tetrahydronaphthalene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Aqueous hydrochloric acid (e.g., 2 M HCl)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

-

Add a solution of 1-bromo-5,6,7,8-tetrahydronaphthalene in anhydrous THF dropwise to the magnesium turnings. Initiation of the reaction may require gentle heating.

-

Once the reaction starts, continue the addition at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard reagent solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add triisopropyl borate to the cooled Grignard solution with vigorous stirring. A thick white precipitate may form.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for several hours or overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of aqueous hydrochloric acid until the solution is acidic. This step hydrolyzes the boronic ester to the desired boronic acid.

-

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization or column chromatography to obtain the final product of high purity.

-

Below is a logical workflow diagram for the synthesis of this compound.

Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds, particularly for creating biaryl scaffolds.[1] These structures are prevalent in many biologically active molecules, including kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Solvent (e.g., toluene, dioxane, DMF, often with water)

Procedure:

-

Reaction Setup:

-

In a reaction vessel, combine this compound (typically 1.1-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

-

Add the solvent system to the vessel.

-

Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by techniques such as TLC or LC-MS.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

-

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and commercially available building block with significant applications in organic synthesis, particularly in the construction of biaryl compounds relevant to drug discovery. The synthetic and coupling methodologies presented in this guide provide a foundation for its effective use in the laboratory. As research in areas such as kinase inhibition continues to expand, the importance of such foundational molecules in the synthesis of novel therapeutic agents is expected to grow.

References

An In-depth Technical Guide to Tetralin-Based Organoboron Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetralin-based organoboron compounds, a class of molecules with significant potential in medicinal chemistry and drug development. By combining the privileged tetralin scaffold with the versatile reactivity of the boronic acid functional group, these compounds offer unique opportunities for the design of novel therapeutics. This document details their synthesis, properties, and biological applications, with a focus on providing practical information for researchers in the field.

Introduction to Tetralin and Organoboron Moieties in Drug Discovery

The tetralin (1,2,3,4-tetrahydronaphthalene) core is a prominent structural motif found in numerous biologically active compounds and approved drugs.[1] Its conformational flexibility and lipophilic nature allow for effective interaction with a variety of biological targets. The incorporation of a boronic acid or its ester derivative introduces a versatile functional group that can participate in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures.[3]

Organoboron compounds, particularly boronic acids, have gained significant attention in drug discovery due to their unique ability to form reversible covalent bonds with nucleophilic residues in enzyme active sites, such as serine, threonine, or lysine.[4] This mode of action has been successfully exploited in the development of potent enzyme inhibitors, including the FDA-approved proteasome inhibitor bortezomib for the treatment of multiple myeloma.[5][6] The combination of the tetralin scaffold with the boronic acid functional group thus presents a compelling strategy for the development of novel drug candidates with diverse therapeutic applications.

Synthesis of Tetralin-Based Organoboron Compounds

The synthesis of tetralin-based organoboron compounds primarily involves the introduction of a boronic acid or a protected boronic ester group onto a pre-existing tetralin scaffold. The most common and versatile method for this transformation is the Miyaura borylation reaction.[7]

Miyaura Borylation of Halogenated Tetralins

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between a halide (or triflate) and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to form a boronic ester.[7] This is often the method of choice for preparing tetralin-based boronic esters due to its mild reaction conditions and broad functional group tolerance.

A general workflow for the synthesis of a tetralin-based boronic ester via Miyaura borylation is depicted below.

Caption: General workflow for the synthesis of tetralin-based organoboron compounds.

Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid pinacol ester

-

Materials:

-

6-Bromo-1,2,3,4-tetrahydronaphthalene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

-

-

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromo-1,2,3,4-tetrahydronaphthalene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), PdCl₂(dppf) (0.03 equiv), and potassium acetate (3.0 equiv).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid pinacol ester.

-

The resulting boronic ester can often be used directly in subsequent Suzuki-Miyaura cross-coupling reactions. If the free boronic acid is required, the pinacol ester can be deprotected under acidic or basic conditions.

Suzuki-Miyaura Cross-Coupling with Tetralin-Based Organoboron Compounds

A primary application of tetralin-based organoboron compounds is their use as building blocks in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules.[3] This reaction allows for the formation of a new carbon-carbon bond between the tetralin core and an aryl, heteroaryl, or vinyl partner.

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid with an Aryl Bromide

The following is a general protocol for a Suzuki-Miyaura coupling reaction. Specific conditions may need to be optimized for different substrates.

-

Materials:

-

5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid (or its pinacol ester)

-

Aryl bromide

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄)

-

Solvent system (e.g., toluene and water, or dioxane and water)

-

-

Procedure:

-

In a reaction vessel, combine 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid (1.2 equiv), the aryl bromide (1.0 equiv), and the base (2.0-3.0 equiv).

-

Add the solvent system to the vessel.

-

Degas the mixture by bubbling with an inert gas for 15-30 minutes.

-

Add the palladium catalyst (0.01-0.05 equiv) to the mixture.

-

Heat the reaction to reflux (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, separate the organic and aqueous layers.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

-

Biological Applications of Tetralin-Based Organoboron Compounds

The unique structural features of tetralin-based organoboron compounds make them attractive candidates for various therapeutic areas, particularly in oncology and as enzyme inhibitors.

Anticancer Activity

Boronic acids are known to be effective inhibitors of serine proteases, a class of enzymes often dysregulated in cancer.[5] The proteasome, a multi-subunit protease complex crucial for protein degradation and cellular homeostasis, is a key target for anticancer drugs. The boronic acid moiety in bortezomib reversibly binds to the active site threonine of the 26S proteasome, leading to an inhibition of its activity and subsequent apoptosis in cancer cells.[5] While specific studies on tetralin-based boronic acids as anticancer agents are emerging, the combination of the tetralin scaffold, known to be present in some anticancer agents, with the proteasome-inhibiting potential of the boronic acid group represents a promising avenue for the development of novel oncology drugs.[1][9]

Some tetralin derivatives have shown inhibitory activity against steroidogenic enzymes like P450 aromatase and P450 17, which are important targets in hormone-dependent cancers.[10] The incorporation of a boronic acid moiety could potentially enhance the binding affinity and inhibitory potency against these and other cancer-related enzymes.

Enzyme Inhibition

Beyond the proteasome, boronic acids have been shown to inhibit a range of other enzymes, including dipeptidyl peptidases (DPPs) and phosphodiesterases (PDEs).[3][6] For example, boron-containing compounds have been developed as inhibitors of PDE4, an enzyme involved in inflammatory pathways.[6] The tetralin scaffold can be designed to impart selectivity for specific enzyme isoforms, while the boronic acid acts as a "warhead" to bind to the active site.

The general mechanism of serine protease inhibition by a boronic acid involves the formation of a tetrahedral intermediate with the catalytic serine residue.

Caption: Mechanism of serine protease inhibition by a boronic acid.

Quantitative Data

While extensive quantitative structure-activity relationship (QSAR) studies for a broad series of tetralin-based organoboron compounds are not yet widely published, the following table summarizes key properties of some foundational tetralin boronic acid derivatives.[2][11]

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid | C₁₀H₁₃BO₂ | 176.02 |

| (5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid | C₁₀H₁₁BO₃ | 190.01 |

| 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-boronic acid | C₁₄H₂₁BO₂ | 232.13 |

| (3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid | C₁₅H₂₃BO₂ | 246.15 |

Conclusion and Future Directions

Tetralin-based organoboron compounds represent a promising class of molecules for drug discovery. The synthetic accessibility of these compounds, primarily through the robust Miyaura borylation and their utility in subsequent Suzuki-Miyaura cross-coupling reactions, allows for the creation of diverse chemical libraries for biological screening. The proven success of boronic acids as enzyme inhibitors, particularly in the field of oncology, provides a strong rationale for the further investigation of tetralin-based analogues.

Future research in this area should focus on the synthesis of novel tetralin-based organoboron derivatives and their systematic evaluation against a panel of biologically relevant targets. Detailed structure-activity relationship studies will be crucial for optimizing potency and selectivity. Furthermore, the exploration of these compounds in other therapeutic areas, such as neurodegenerative and inflammatory diseases, may unveil new and exciting opportunities for this versatile chemical scaffold. The continued development of innovative synthetic methodologies and a deeper understanding of the biological mechanisms of action will undoubtedly propel tetralin-based organoboron compounds to the forefront of medicinal chemistry research.

References

- 1. mdpi.com [mdpi.com]

- 2. 5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid (405888-56-4) for sale [vulcanchem.com]

- 3. Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boron-based phosphodiesterase inhibitors show novel binding of boron to PDE4 bimetal center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tetrahydronaphthalenes: influence of heterocyclic substituents on inhibition of steroid enzymes P450 arom and P450 17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid | C10H11BO3 | CID 67477083 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid (CAS No. 371765-41-2), a versatile building block in organic synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Chemical and Physical Properties

This compound is an organic compound frequently utilized in carbon-carbon bond-forming reactions.[1][2] Its physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 371765-41-2 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃BO₂ | [2] |

| Molecular Weight | 176.02 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder or solid | Inferred from general boronic acid properties |

| Melting Point | Data not consistently available; handle as a stable solid at room temperature. | |

| Solubility | Slightly soluble in water. Soluble in organic solvents like methanol and ether. | [4][5] |

| Stability | The product is chemically stable under standard ambient conditions. It is moisture-sensitive and may dehydrate to form anhydrides. | [5][6] |

Hazard Identification and Safety Precautions

This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings. All personnel must be familiar with these hazards before handling the substance.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[2][7] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[2][7] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[2][7] |

Precautionary Statements Summary

| Type | Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][7] |

| P264 | Wash skin thoroughly after handling.[2][7] | |

| P271 | Use only outdoors or in a well-ventilated area.[2][7] | |

| P280 | Wear protective gloves/ eye protection/ face protection.[2][7] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2][7] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |

| P312 | Call a POISON CENTER/doctor if you feel unwell.[7] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[6] |

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[7] No specific LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) data is currently available. Therefore, it must be handled as a potentially hazardous substance, and exposure should be minimized. The known health effects are consistent with its GHS classification, primarily relating to irritation of the skin, eyes, and respiratory system.[2][7]

Handling, Storage, and Disposal

Proper procedures for handling, storage, and disposal are essential for safety and to maintain the quality of the reagent.

Handling:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Avoid formation of dust and aerosols.[8]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2][7]

-

Wash hands thoroughly after handling.[7]

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage:

-

Store in a tightly closed container in a dry and cool place.[6][8]

-

The compound is moisture-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[6]

-

Recommended storage temperature is typically room temperature or refrigerated (2-8 °C), as specified by the supplier.[2][6]

Disposal:

-

Dispose of waste material in accordance with local, regional, and national regulations.

-

Contaminated packaging should be disposed of in the same manner as the chemical.

First-Aid and Emergency Procedures

Emergency Response Workflow

Caption: Workflow for first-aid response to chemical exposure.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.[7] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. If skin irritation occurs, get medical advice/attention.[7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[2][7] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |

Fire-Fighting Measures:

-

Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

-

Specific hazards: Hazardous combustion products may include carbon oxides and boron oxides.[6]

-

Protective equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures:

-

Personal precautions: Avoid dust formation and substance contact. Ensure adequate ventilation and evacuate personnel from the area.[6][8]

-

Environmental precautions: Prevent product from entering drains or waterways.[6]

-

Cleanup: Sweep up the spilled solid material, avoiding dust generation. Place in a suitable, closed container for disposal.[6][7]

Experimental Protocols: Application in Suzuki-Miyaura Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming C-C bonds between aryl or vinyl halides and an organoboron species.[1][2]

Generalized Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Methodology (Illustrative Example):

-

Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq).

-

Solvent Addition: Add an appropriate anhydrous solvent system (e.g., 1,4-dioxane/water, Toluene, DMF).

-

Degassing: Sparge the resulting suspension with argon for 10-15 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.01-0.05 eq) to the mixture. If required, the appropriate ligand is also added at this stage.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Extraction: Separate the organic layer. Wash with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired biaryl compound.

Disclaimer: This protocol is a general illustration. Reaction conditions, including catalyst, base, solvent, and temperature, must be optimized for specific substrates.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound [myskinrecipes.com]

- 3. store.p212121.com [store.p212121.com]

- 4. Pyrene-1-boronic acid, 95% | Fisher Scientific [fishersci.ca]

- 5. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 6. Suzuki–Miyaura coupling of arylboronic acids to gold( iii ) - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02148G [pubs.rsc.org]

- 7. (7-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid|BLD Pharm [bldpharm.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Navigating the Solubility Landscape of 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid is a valuable building block in synthetic and medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.[1][2] A fundamental understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this document leverages data from analogous arylboronic acids to infer qualitative solubility trends. Furthermore, it details robust experimental protocols for researchers to determine precise solubility values. Visual workflows for solubility determination and a key synthetic application are also presented to provide a practical framework for laboratory use.

Introduction to Boronic Acid Solubility

Boronic acids are a class of organoboron compounds characterized by a C-B(OH)₂ functional group. Their solubility is governed by a complex interplay of factors including the nature of the organic substituent, the polarity of the solvent, and the propensity of boronic acids to form cyclic anhydrides (boroxines) upon dehydration.[3][4] This latter characteristic can sometimes lead to challenges in obtaining reproducible solubility data.[5] Generally, arylboronic acids exhibit a range of solubilities, being more soluble in polar organic solvents and less soluble in nonpolar hydrocarbons.

Predicted Solubility Profile of this compound

Direct, experimentally determined quantitative solubility data for this compound in various organic solvents is scarce in peer-reviewed literature. However, by examining the solubility of structurally similar compounds like phenylboronic acid and its derivatives, a qualitative solubility profile can be predicted. The tetrahydronaphthalene moiety imparts a degree of lipophilicity, which will influence its solubility behavior compared to simpler arylboronic acids.

Table 1: Qualitative Solubility of Phenylboronic Acid in Common Organic Solvents

| Solvent Category | Solvent Example | Predicted Solubility | Rationale |

| Ethers | Dipropyl ether, Tetrahydrofuran (THF) | High | Phenylboronic acid shows high solubility in ethers.[4][5] The ether oxygen can act as a hydrogen bond acceptor. |

| Ketones | Acetone, 3-Pentanone | High | High solubility is observed for phenylboronic acid in ketones.[4][5] The polar carbonyl group interacts favorably with the boronic acid moiety. |

| Chloroalkanes | Chloroform | Moderate | Phenylboronic acid has moderate solubility in chloroform.[4][5] |

| Hydrocarbons | Methylcyclohexane, Hexane | Very Low | Very low solubility is characteristic for phenylboronic acid in nonpolar hydrocarbon solvents.[4][5] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Boronic acids are generally soluble in DMSO.[6] |

| Chlorinated | Dichloromethane (CH₂Cl₂) | Soluble | General literature suggests solubility of boronic acids in dichloromethane.[6] |

Note: This table is based on data for phenylboronic acid and serves as an estimation for this compound.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental methods are essential. The following are two widely accepted protocols for determining the solubility of boronic acids in organic solvents.

Dynamic (Synthetic) Method

This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[5] It is a reliable technique for constructing solubility curves.

Materials:

-

This compound

-

Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol)

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or laser beam and photodetector for turbidity measurement

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known composition.[3][5]

-

Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture vigorously to ensure homogeneity.[5][6] The temperature of the bath is then slowly and constantly increased (e.g., 0.1-0.5 °C/min).[6]

-

Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done visually or instrumentally by measuring the intensity of light passing through the solution.[5]

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[6]

-

Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Thermodynamic (Shake-Flask) Method

This method determines the equilibrium solubility at a constant temperature and is considered the "gold standard" for solubility measurements.[7][8]

Materials:

-

This compound

-

Selected organic solvents

-

Vials with screw caps

-

Constant temperature shaker or agitator

-

Filtration device (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.[7]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is crucial that excess solid remains at the end of this period.[7]

-

Phase Separation: Allow the vials to stand undisturbed at the constant temperature until the excess solid has settled.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant and immediately filter it to remove any undissolved solid.[7]

-

Quantification: Prepare a series of standard solutions of known concentrations of the boronic acid in the respective solvent. Analyze both the standards and the filtered samples using a suitable analytical method like HPLC-UV or LC-MS to determine the concentration of the dissolved compound.[7]

-

Data Analysis: Construct a calibration curve from the standards and use it to determine the concentration of this compound in the saturated samples. This concentration represents the thermodynamic solubility.[7]

Key Experimental and Synthetic Workflows

To provide a practical context for the importance of solubility, the following diagrams illustrate a general workflow for solubility determination and the common application of this compound in a Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for solubility determination.

Caption: Suzuki-Miyaura cross-coupling reaction.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, a robust qualitative understanding can be derived from the behavior of analogous arylboronic acids. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine the precise solubility of this compound in various organic solvents. Such data is indispensable for the optimization of its use in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, and for the broader advancement of drug discovery and development programs. The provided workflows offer a clear visual aid for laboratory practice.

References

- 1. This compound [myskinrecipes.com]

- 2. 5,6,7,8-Tetrahydronaphthalene-1-boronic acid pinacol ester|CAS 929031-44-7 [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. benchchem.com [benchchem.com]